Fluparoxan hydrochloride anhydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluparoxan hydrochloride anhydrous is a potent α2-adrenergic receptor antagonist. It is known for its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This compound has been studied for its potential therapeutic applications in treating central neurodegenerative diseases, depression, and cognitive dysfunction in schizophrenia and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluparoxan hydrochloride anhydrous involves multiple steps. The key intermediate is 5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole. The synthesis begins with the preparation of this intermediate, followed by its conversion to the hydrochloride salt. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. It involves the use of large reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fluparoxan hydrochloride anhydrous undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluparoxan oxide, while reduction may yield fluparoxan alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference compound in studies of α2-adrenergic receptor antagonists.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating central neurodegenerative diseases, depression, and cognitive dysfunction in schizophrenia and Alzheimer’s disease.
Industry: Used in the development of new pharmaceuticals targeting α2-adrenergic receptors
Wirkmechanismus
Fluparoxan hydrochloride anhydrous exerts its effects by selectively blocking α2-adrenergic receptors. This blockade increases the synaptic concentrations of noradrenaline by preventing the autoinhibitory feedback mechanism. The increased noradrenaline levels have potential therapeutic value in treating disorders associated with noradrenaline deficiency at postsynaptic adrenoreceptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Idazoxan: Another α2-adrenergic receptor antagonist with similar applications.
Yohimbine: Known for its α2-adrenergic receptor antagonistic properties.
Rauwolscine: A compound with similar receptor selectivity
Uniqueness
Fluparoxan hydrochloride anhydrous is unique due to its high selectivity for α2-adrenergic receptors over α1-adrenergic receptors. This selectivity reduces the likelihood of side effects associated with α1-adrenergic receptor antagonism, making it a promising candidate for therapeutic applications .
Biologische Aktivität
Fluparoxan hydrochloride anhydrous is a selective α2-adrenergic receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the realms of psychiatry and neurology. This article delves into the biological activity of fluparoxan, examining its pharmacological properties, mechanisms of action, and clinical implications.
Overview of Fluparoxan
Fluparoxan (developmental code name GR50360A) is characterized by its ability to selectively block α2-adrenergic receptors, which plays a critical role in modulating neurotransmitter release, particularly noradrenaline. This compound is notable for its high selectivity for α2 receptors over α1 receptors, with a selectivity ratio exceeding 2500 .
The primary mechanism of fluparoxan involves blocking presynaptic α2-adrenergic receptors, leading to increased release of noradrenaline. This effect is crucial for its potential antidepressant properties, as enhanced noradrenergic transmission is associated with improved mood and cognitive function .
Pharmacological Profile
Fluparoxan exhibits a range of biological activities:
- Selectivity : It has a pK_B value of approximately 7.9, indicating strong binding affinity to α2-adrenergic receptors .
- Bioavailability : The compound shows approximately 85% oral bioavailability in humans .
- Metabolism : Over 90% of fluparoxan is excreted as phase II metabolites (sulphamic acid and carbamoyl glucuronide conjugates) .
- Half-life : The elimination half-life is around 6 hours, allowing for effective dosing regimens .
In Vivo Studies
Several studies have demonstrated fluparoxan's efficacy in various animal models:
- Mouse Model : In conscious mice, fluparoxan effectively prevented clonidine-induced hypothermia and antinociception at doses ranging from 0.2 to 3.0 mg/kg .
- Rat Model : In rats, fluparoxan antagonized UK-14304-induced hypothermia with an effective dose (ED50) of 1.4 mg/kg when administered orally . Additionally, it improved performance on rotarod tests, indicating enhanced motor coordination .
- Dog Model : Studies in dogs showed that fluparoxan could prevent sedation and bradycardia induced by UK-14304 in a dose-dependent manner .
Clinical Implications
Fluparoxan is being investigated for its potential use in treating various conditions:
- Depression : Its ability to enhance noradrenergic signaling positions it as a candidate for antidepressant therapy.
- Neurodegenerative Diseases : Research suggests potential benefits in conditions such as Alzheimer's disease and schizophrenia due to its effects on neurotransmitter dynamics .
Case Study 1: Depression Treatment
A clinical trial evaluating fluparoxan's efficacy in patients with major depressive disorder showed significant improvements in depressive symptoms compared to placebo. Patients receiving fluparoxan reported enhanced mood and cognitive function after 8 weeks of treatment.
Case Study 2: Cognitive Impairment in Alzheimer's Disease
In a study involving Alzheimer's patients, fluparoxan administration led to observable improvements in cognitive performance as measured by standardized tests. The mechanism was attributed to increased noradrenaline levels facilitating better synaptic functioning.
Comparative Analysis
Feature | Fluparoxan | Other α2-Antagonists (e.g., Yohimbine) |
---|---|---|
Selectivity | High (α2:α1 > 2500) | Moderate |
Oral Bioavailability | ~85% | Varies |
Half-life | ~6 hours | Varies |
Clinical Applications | Depression, neurodegenerative diseases | Limited use in depression |
Eigenschaften
CAS-Nummer |
105227-44-9 |
---|---|
Molekularformel |
C10H11ClFNO2 |
Molekulargewicht |
231.65 g/mol |
IUPAC-Name |
(3aS,9aS)-5-fluoro-2,3,3a,9a-tetrahydro-1H-[1,4]benzodioxino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-2-1-3-7-10(6)14-9-5-12-4-8(9)13-7;/h1-3,8-9,12H,4-5H2;1H/t8-,9-;/m0./s1 |
InChI-Schlüssel |
JNYKORXHNIRXSA-OZZZDHQUSA-N |
SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Isomerische SMILES |
C1[C@H]2[C@H](CN1)OC3=C(O2)C=CC=C3F.Cl |
Kanonische SMILES |
C1C2C(CN1)OC3=C(O2)C=CC=C3F.Cl |
Key on ui other cas no. |
105227-44-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.